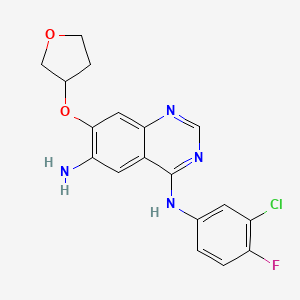
N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
説明
N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is a useful research compound. Its molecular formula is C18H16ClFN4O2 and its molecular weight is 374.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine, commonly referred to as compound AB440630, is a synthetic organic molecule with potential therapeutic applications. This compound belongs to the quinazoline class of compounds, which are known for their diverse biological activities, including anticancer properties. This article will delve into the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClFN4O2 |
| Molecular Weight | 374.80 g/mol |
| CAS Number | 314771-76-1 |
| IUPAC Name | (S)-N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine |
| Purity | 95% |
Physical and Hazardous Characteristics
| Characteristic | Details |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Storage Temperature | 2°C |
| Signal Word | Warning |
| Hazard Statements | H302, H319, H315, H335 |
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. This compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner.
- Induction of Apoptosis : Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing further division.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Lung Cancer Cells : A study published in Cancer Research evaluated the effects of this compound on non-small cell lung cancer (NSCLC) cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers compared to control groups .
- Mechanistic Insights : Another research article highlighted the compound's ability to downregulate key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK pathways .
- Combination Therapy Studies : Preliminary data suggest that this quinazoline derivative may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, potentially overcoming drug resistance seen in many cancer types .
特性
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O2/c19-13-5-10(1-2-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQABKFYKJRXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













